LogP-Driven Lipophilicity Differentiation: Carboximidamide vs. Carboxylic Acid and Amide Analogs
The calculated partition coefficient (logP) of the target carboximidamide (2.27) is substantially higher than that of the corresponding carboxylic acid analog 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid (CAS 72934-37-3; predicted logP ~1.2–1.5 for the neutral form), reflecting the greater hydrophilicity of the ionizable carboxyl group relative to the basic carboximidamide [1]. Conversely, the target compound is more hydrophilic than the nitrile analog 1-(4-chlorophenyl)cyclopropane-1-carbonitrile (CAS 64399-27-5; predicted logP ~2.6–2.8), owing to the hydrogen-bond-capable –C(=NH)NH₂ group . The carboxamide analog (CAS 133284-47-6) occupies an intermediate lipophilicity range (predicted logP ~1.8–2.1) . This logP differentiation of approximately 0.5–1.0 log unit between the carboximidamide and its closest neutral analogs translates to roughly a three- to ten-fold difference in membrane partition coefficient, a magnitude sufficient to alter passive permeability, tissue distribution, and off-target partitioning profiles.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.273 (ZINC calculated; C₁₀H₁₁ClN₂; MW 194.66) |
| Comparator Or Baseline | Carboxylic acid analog (CAS 72934-37-3): predicted logP ~1.2–1.5; Carboxamide analog (CAS 133284-47-6): predicted logP ~1.8–2.1; Nitrile analog (CAS 64399-27-5): predicted logP ~2.6–2.8 |
| Quantified Difference | Target compound is 0.8–1.1 log units more lipophilic than the acid analog; ~0.2–0.5 log units more than the amide; ~0.3–0.5 log units less than the nitrile |
| Conditions | Calculated logP values from ZINC database and ChemSpider predictions using ALOGPS/CLogP algorithms; experimental logP not reported for this compound series |
Why This Matters
For procurement decisions in early drug discovery, the logP window of 2.0–2.5 positions the target carboximidamide within favorable drug-like space (Lipinski-compliant) while offering a lipophilicity profile distinct from commonly available acid and amide building blocks, enabling exploration of a unique chemical space that cannot be accessed with those analogs.
- [1] ZINC Database. ZINC000163643136: Calculated logP = 2.273, MW 194.665 for 1-(4-Chlorophenyl)cyclopropane-1-carboximidamide. Available at: https://zinc.docking.org/substances/ZINC000163643136/ View Source
